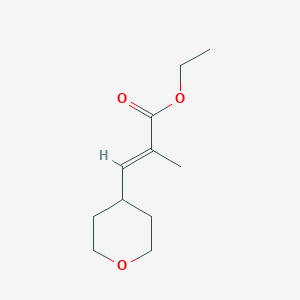

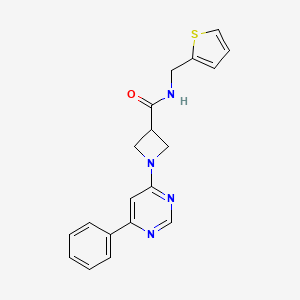

![molecular formula C25H21N7O4 B2828140 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 920184-14-1](/img/structure/B2828140.png)

2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidine ring, a piperazine ring, and a chromenone ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The triazolopyrimidine and chromenone rings, along with the methoxyphenyl and piperazine groups, contribute to the three-dimensional structure of the molecule .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles are privileged structural motifs in drug discovery due to their diverse biological activities. The compound contains a 1,2,3-triazole core, which has been exploited for developing various medicinal agents. Examples include:

- Anticonvulsant Activity : Some 1,2,3-triazole-based compounds exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and related disorders .

- Anticancer Activity : Certain 1,2,3-triazoles have demonstrated anticancer effects. Researchers have explored their use as part of novel chemotherapeutic agents .

- Antibiotics : The 1,2,3-triazole scaffold is present in antibiotics like cefatrizine and tazobactam, which have broad-spectrum activity against bacterial infections .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:

- Huisgen 1,3-Dipolar Cycloaddition : This classic reaction allows the construction of 1,2,3-triazoles by combining azides and alkynes .

- Metal-Catalyzed 1,3-Dipolar Cycloaddition : Transition metal catalysts facilitate the formation of triazoles from azides and alkynes .

Other Applications

Beyond the mentioned fields, 1,2,3-triazoles have relevance in areas like polymer chemistry, where they enhance material properties, and in organocatalysis, where they serve as catalysts for various reactions.

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are Ubiquitin-specific protease 28 (USP28) and Epidermal Growth Factor Receptor (EGFR) . USP28 is a deubiquitinating enzyme that plays a crucial role in DNA damage response and cell cycle regulation . EGFR is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

The compound binds to USP28 and EGFR, inhibiting their activity . The binding is reversible for USP28 . The inhibition of these targets leads to changes in cellular processes such as cell proliferation and the cell cycle .

Biochemical Pathways

The inhibition of USP28 and EGFR affects several biochemical pathways. The inhibition of USP28 can lead to a decrease in the levels of its substrate proteins, affecting pathways related to DNA damage response and cell cycle regulation . The inhibition of EGFR can affect pathways related to cell growth and differentiation .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted for similar compounds . These studies can provide insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, which can impact its bioavailability.

Result of Action

The inhibition of USP28 and EGFR by the compound can lead to various molecular and cellular effects. For instance, it can inhibit the proliferation of cancer cells and affect the cell cycle . In particular, one study found that a similar compound induced apoptosis in MDA-MB-231 cells, a type of breast cancer cell .

properties

IUPAC Name |

2-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O4/c1-35-17-8-6-16(7-9-17)32-24-22(28-29-32)23(26-15-27-24)30-10-12-31(13-11-30)25(34)21-14-19(33)18-4-2-3-5-20(18)36-21/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZGMQFNXGAVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

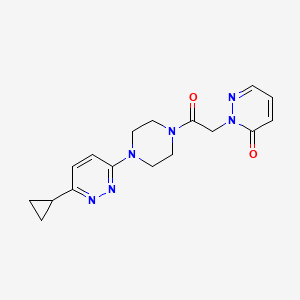

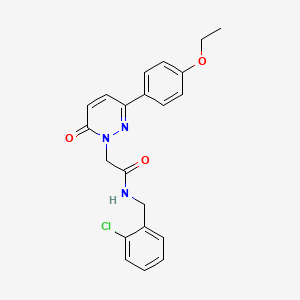

![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828062.png)

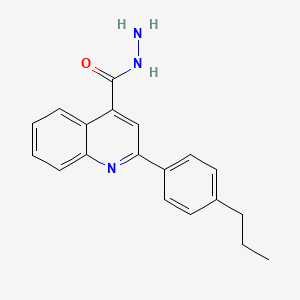

![Benzo[d]thiazol-6-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2828070.png)

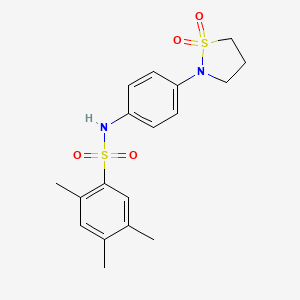

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2828071.png)

![4-methoxy-3-methyl-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2828074.png)

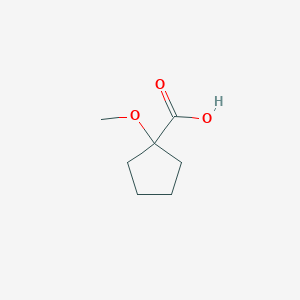

![2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2828077.png)

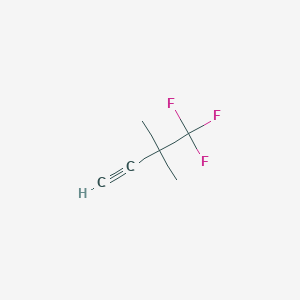

![N-(2,4-Dimethoxyphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2828078.png)